molecular formula C16H14N6O8S B12568368 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine CAS No. 600736-36-5

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine

Katalognummer: B12568368
CAS-Nummer: 600736-36-5
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: BUSWCORNEUKRCY-RVXWVPLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine is a chemical compound with the molecular formula C₁₆H₁₄N₆O₈S . This compound is characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further linked to a ribofuranosyl purine structure. The compound’s unique structure makes it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves multiple steps, typically starting with the preparation of the 2,4-dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with a ribofuranosyl purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The ribofuranosyl purine moiety can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine include:

The uniqueness of this compound lies in its combination of the dinitrophenyl group with the ribofuranosyl purine structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

600736-36-5

Molekularformel

C16H14N6O8S

Molekulargewicht

450.4 g/mol

IUPAC-Name

(2R,3R,4S,5R)-2-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H14N6O8S/c23-4-9-12(24)13(25)16(30-9)20-6-19-11-14(20)17-5-18-15(11)31-10-2-1-7(21(26)27)3-8(10)22(28)29/h1-3,5-6,9,12-13,16,23-25H,4H2/t9-,12-,13-,16-/m1/s1

InChI-Schlüssel

BUSWCORNEUKRCY-RVXWVPLUSA-N

Isomerische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.